1-(4-fluorophenyl)-4-methoxy-N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide
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Description
1-(4-fluorophenyl)-4-methoxy-N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C19H19FN4O4S and its molecular weight is 418.44. The purity is usually 95%.
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Scientific Research Applications
Environmental Pollution and Removal Techniques
- Sulfamethoxazole Contamination : Sulfamethoxazole, which shares a sulfamoyl functional group with the compound , is a persistent organic pollutant from the pharmaceutical industry. Research highlights its environmental presence and the importance of removal technologies such as adsorption, photocatalytic degradation, and advanced oxidation processes to mitigate its impact (Prasannamedha & Kumar, 2020).
Pharmaceutical Impurities and Synthesis
- Sulfonamide Inhibitors : Sulfonamide compounds, related by the sulfamoyl group, are significant for their bacteriostatic antibiotic properties and applications in treating various infections. This review discusses the classes of sulfonamide inhibitors explored between 2013 and the present, highlighting their therapeutic potential in diverse conditions (Gulcin & Taslimi, 2018).
Optoelectronic Materials
- Pyrazole Heterocycles in Medicinal Chemistry : The pyrazole moiety, integral to the compound's structure, is notable for its presence in biologically active compounds. Research into pyrazole derivatives for use in organic synthesis and as synthons for developing new pharmaceuticals is ongoing. These compounds exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties (Dar & Shamsuzzaman, 2015).
- Functionalized Quinazolines and Pyrimidines : The incorporation of quinazoline and pyrimidine rings into π-extended conjugated systems is valuable for creating novel optoelectronic materials. This research area focuses on the development of materials for organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs, by utilizing these heterocycles (Lipunova et al., 2018).
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O4S/c1-28-17-12-24(15-6-4-14(20)5-7-15)23-18(17)19(25)22-11-10-13-2-8-16(9-3-13)29(21,26)27/h2-9,12H,10-11H2,1H3,(H,22,25)(H2,21,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMGFKWAEFCEDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.